3,5-Difluoro-4-methoxypyridine
Overview
Description
3,5-Difluoro-4-methoxypyridine is a chemical compound with the molecular formula C6H5F2NO . It has a molecular weight of 145.11 . This compound is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical studies .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported in the literature . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been described . This methodology has been used to synthesize a large number of 5-aminoaryl pyridines and 5-phenol pyridines .Molecular Structure Analysis
The InChI code for 3,5-Difluoro-4-methoxypyridine is 1S/C6H5F2NO/c1-10-6-4(7)2-9-3-5(6)8/h2-3H,1H3 . The compound has a complex structure with multiple functional groups, including two fluorine atoms, a methoxy group, and a pyridine ring .Physical And Chemical Properties Analysis
3,5-Difluoro-4-methoxypyridine has a molecular weight of 145.11 g/mol . It has a computed XLogP3-AA value of 1, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . The compound has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The topological polar surface area is 22.1 Ų .Scientific Research Applications
Summary of the Application
3,5-Difluoro-4-methoxypyridine is used in the synthesis of fluorinated pyridines . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . They have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
Methods of Application or Experimental Procedures
One method involves the reaction of nucleophilic substitution from pentafluoropyridine and sodium azide . The 3,5-difluoro-2,4,6-trinitren has been obtained further from this compound and investigated by IR-spectroscopy .
Summary of Results or Outcomes
The synthesis of fluorinated pyridines, including 3,5-Difluoro-4-methoxypyridine, has contributed to the development of new agricultural products with improved physical, biological, and environmental properties . About 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom .
2. Synthesis of Herbicides and Insecticides
Summary of the Application
3,5-Difluoro-4-methoxypyridine is used in the synthesis of some herbicides and insecticides . The introduction of fluorine atoms into lead structures is one of the most generally useful chemical modifications in the search for new agricultural products having improved physical, biological, and environmental properties .
Methods of Application or Experimental Procedures
One method involves the treatment of the commercially available 3,5-dichloro-2,4,6-trifluoropyridine with 1 equivalent of sodium methoxide to yield the desired product . This product is then treated with 10% Pd/C at the presence of ammonium formate at 50 °C for 10 hours to give the final compounds in high yields .
Summary of Results or Outcomes
The synthesis of fluorinated pyridines, including 3,5-Difluoro-4-methoxypyridine, has contributed to the development of new agricultural products with improved physical, biological, and environmental properties . A large number of compounds possessing fluorine-containing substituents on aryl rings have been commercialized as agricultural active ingredients .
2. Synthesis of Herbicides and Insecticides
Summary of the Application
3,5-Difluoro-4-methoxypyridine is used in the synthesis of some herbicides and insecticides . The introduction of fluorine atoms into lead structures is one of the most generally useful chemical modifications in the search for new agricultural products having improved physical, biological, and environmental properties .
Methods of Application or Experimental Procedures
One method involves the treatment of the commercially available 3,5-dichloro-2,4,6-trifluoropyridine with 1 equivalent of sodium methoxide to yield the desired product . This product is then treated with 10% Pd/C at the presence of ammonium formate at 50 °C for 10 hours to give the final compounds in high yields .
Summary of Results or Outcomes
The synthesis of fluorinated pyridines, including 3,5-Difluoro-4-methoxypyridine, has contributed to the development of new agricultural products with improved physical, biological, and environmental properties . A large number of compounds possessing fluorine-containing substituents on aryl rings have been commercialized as agricultural active ingredients .
Safety And Hazards
properties
IUPAC Name |
3,5-difluoro-4-methoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO/c1-10-6-4(7)2-9-3-5(6)8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXCBWORXFRDFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=NC=C1F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00672327 | |
Record name | 3,5-Difluoro-4-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00672327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Difluoro-4-methoxypyridine | |
CAS RN |
1186195-24-3 | |
Record name | 3,5-Difluoro-4-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00672327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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